molecular formula C16H14O2 B1524694 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene CAS No. 281191-53-5

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

Cat. No. B1524694
M. Wt: 238.28 g/mol
InChI Key: NGNXRSDHNXHQBD-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned likely contains a benzene ring (due to the “benzyloxy” and “methoxybenzene” parts of the name), an alkyne group (suggested by “ethynyl”), and ether groups (implied by “benzyloxy” and “methoxy”).



Synthesis Analysis

The synthesis of an organic compound involves reactions that form bonds between carbon atoms or between carbon and other atoms. The exact process would depend on the specific structure of the compound and the starting materials available.



Molecular Structure Analysis

This typically involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The “benzyloxy” and “ethynyl” groups in the compound you mentioned suggest that it might undergo reactions typical of ethers and alkynes, respectively.



Physical And Chemical Properties Analysis

This could include measuring properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents.


Scientific Research Applications

Electrosynthesis and Characterization of Polymers

Research on polymers related to 1-methoxy-4-ethoxybenzene has shown the synthesis and characterization of polymers with solubility in organic solvents and promising electrical conductivities. This highlights potential applications in materials science for electronics and photonics (Moustafid et al., 1991).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of various organic compounds, including those related to 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, demonstrates the compound's utility in creating complex organic structures, which could be pivotal in pharmaceutical synthesis and organic chemistry research (Massacret et al., 1999).

Lignin Model Compound Conversion

Studies on the thermochemical conversion of lignin model compounds, including those structurally similar to 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene, are crucial for understanding lignin valorization processes, potentially impacting biofuel production and biomass utilization (Alén, 1991).

Host-Guest Chemistry

Research into host-guest chemistry involving organic compounds indicates potential applications in molecular recognition, sensing, and the design of novel materials. This area of study could lead to advancements in nanotechnology and materials science (Song et al., 2008).

Catalysis and Oxidation Processes

Investigations into the catalytic properties of complexes involving methoxybenzene derivatives reveal the potential for efficient and selective catalysts in alcohol oxidation processes. This research could contribute to the development of new catalytic systems for industrial and environmental applications (Zhu et al., 2011).

Safety And Hazards

Information on safety and hazards would typically come from material safety data sheets (MSDS), which provide details on toxicity, flammability, and other safety-related properties.


Future Directions

Future research on this compound could involve exploring new synthesis methods, studying its reactions with other substances, investigating potential uses (e.g., in medicine or materials science), and more.


Please note that this is a general overview and the specifics could vary depending on the exact structure and properties of the compound. For detailed information, it would be necessary to consult scientific literature or conduct laboratory experiments. If you have access to a specific article or data source, I could help interpret the findings.


properties

IUPAC Name

4-ethynyl-1-methoxy-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h1,4-11H,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNXRSDHNXHQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698892
Record name 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-ethynyl-1-methoxybenzene

CAS RN

281191-53-5
Record name 2-(Benzyloxy)-4-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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